Methyl 3-[(3-methylbutyl)amino]butanoate

Catalog No.
S6640171
CAS No.
1155160-40-9
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[(3-methylbutyl)amino]butanoate

CAS Number

1155160-40-9

Product Name

Methyl 3-[(3-methylbutyl)amino]butanoate

IUPAC Name

methyl 3-(3-methylbutylamino)butanoate

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-8(2)5-6-11-9(3)7-10(12)13-4/h8-9,11H,5-7H2,1-4H3

InChI Key

TYCQAPCHJQNFGQ-UHFFFAOYSA-N

SMILES

CC(C)CCNC(C)CC(=O)OC

Canonical SMILES

CC(C)CCNC(C)CC(=O)OC

Methyl 3-[(3-methylbutyl)amino]butanoate is an organic compound classified as an ester, specifically a methyl ester derived from butanoic acid. Its molecular formula is C11H23N and it features a 3-methylbutyl group attached to the nitrogen atom of the amino group. This compound is characterized by its unique structure that includes both an ester functional group and an amine functionality, which can influence its chemical reactivity and biological interactions.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Skin and eye irritation: The amine functional group can be irritating to the skin and eyes.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory tract.
  • Flammability: Organic compounds like this can be flammable, requiring proper handling and storage.

  • Esterification: This compound can be synthesized through the reaction of butanoic acid with methanol in the presence of an acid catalyst to form methyl butanoate.
  • Amidation: The introduction of the 3-methylbutyl amino group can occur via nucleophilic substitution reactions, where the amine replaces a leaving group in an ester or another suitable substrate.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield primary or secondary amines when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the nitrogen atom.

The biological activity of methyl 3-[(3-methylbutyl)amino]butanoate is under investigation for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, including enzymes and receptors, influencing various biochemical pathways. The presence of the 3-methylbutyl group may enhance its binding affinity to certain targets, making it a candidate for further research in pharmacology and biochemistry.

Synthesis of methyl 3-[(3-methylbutyl)amino]butanoate typically involves multi-step processes:

  • Esterification: Reacting butanoic acid with methanol under acidic conditions to produce methyl butanoate.
  • Amidation: Introducing the 3-methylbutylamine through nucleophilic substitution on the ester, which may require activation of the carbonyl carbon to facilitate the reaction.

These methods can be optimized for yield and purity, often employing techniques such as continuous flow reactors in industrial settings to enhance efficiency.

Methyl 3-[(3-methylbutyl)amino]butanoate has several applications across various fields:

  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its role as a biochemical probe in enzyme mechanism studies.
  • Pharmaceutical Development: Explored for potential therapeutic applications due to its unique structural properties.
  • Industrial Use: Utilized in producing specialty chemicals and materials, leveraging its reactivity and functional groups.

Studies on the interactions of methyl 3-[(3-methylbutyl)amino]butanoate with biological molecules are crucial for understanding its mechanism of action. Research may focus on:

  • Binding Affinity: Determining how well this compound binds to specific enzymes or receptors.
  • Biochemical Pathways: Exploring how it influences metabolic pathways or signaling mechanisms within cells.
  • Comparative Studies: Analyzing its interactions relative to similar compounds to elucidate unique properties.

Methyl 3-[(3-methylbutyl)amino]butanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 3-(dimethylamino)butanoateC10H21NContains dimethylamino group, affecting solubility.
Ethyl 3-(3-methylbutyl)amino)butanoateC12H25NEthyl instead of methyl, potentially different reactivity.
Methyl 3-(2-aminoethyl)butanoateC10H21NFeatures a shorter amino chain, influencing binding properties.

Uniqueness

Methyl 3-[(3-methylbutyl)amino]butanoate is unique due to its specific configuration of ester and amino groups, which can affect its solubility, stability, and biological activity profiles compared to similar compounds. Its distinct structure allows for targeted applications in research and industry that may not be achievable with other compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

Explore Compound Types